molecular formula C12H13BrF3NO2 B8159394 4-bromo-N,N-diethyl-2-(trifluoromethoxy)benzamide

4-bromo-N,N-diethyl-2-(trifluoromethoxy)benzamide

Cat. No. B8159394
M. Wt: 340.14 g/mol
InChI Key: NCMSKLNWHIIJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07812024B2

Procedure details

To a stirring solution of 4-bromo-1-iodo-2-(trifluoromethoxy)benzene (11600 mg, 32 mmol) in dry THF (300 mL) at −78° C. under Ar was added 2.5M n-butyllithium in hexanes (25 mL) dropwise. The reaction was stirred for 1.5 h and then quenched with crushed dry ice. The reaction was stirred for 30 min and then slowly warmed to room temperature. The reaction was partioned between 1 M hydrochloric acid in brine EtOAc. The organic layers were separated, washed with sat. aq. NaHSO3, dried over Na2SO4, and conc in vacuo to a brown oil. The oil was dissolved in dry CH2Cl2 (300 mL) with dry DMF (0.2 mL) and then treated with oxalyl chloride in CH2Cl2 (32 mL) dropwise. The reaction was stirred for 4 h and then conc in vacuo to a brown oil. The oil was dissolved in dry CH2Cl2 (300 mL) and then treated with diethylamine (5767 mg, 79 mmol) dropwise. The reaction was stirred for 48 h and then conc in vacuo to a brown oil. The oil was purified by flash chromatography (SiO2, 1:2, EtOAc:hexanes) to yield 8500 mg of the product as a colorless oil. MS (ESI) 341 (M+H).
Quantity
11600 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5767 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[C:4]([O:9][C:10]([F:13])([F:12])[F:11])[CH:3]=1.C([Li])CCC.[CH2:19]([NH:21][CH2:22][CH3:23])[CH3:20].C1C[O:27][CH2:26]C1>>[CH2:19]([N:21]([CH2:22][CH3:23])[C:26](=[O:27])[C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][C:4]=1[O:9][C:10]([F:13])([F:12])[F:11])[CH3:20]

Inputs

Step One
Name
Quantity
11600 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)I)OC(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1
Name
hexanes
Quantity
25 mL
Type
solvent
Smiles
Step Two
Name
Quantity
5767 mg
Type
reactant
Smiles
C(C)NCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with crushed dry ice
STIRRING
Type
STIRRING
Details
The reaction was stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layers were separated
WASH
Type
WASH
Details
washed with sat. aq. NaHSO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in dry CH2Cl2 (300 mL) with dry DMF (0.2 mL)
ADDITION
Type
ADDITION
Details
treated with oxalyl chloride in CH2Cl2 (32 mL) dropwise
STIRRING
Type
STIRRING
Details
The reaction was stirred for 4 h
Duration
4 h
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in dry CH2Cl2 (300 mL)
STIRRING
Type
STIRRING
Details
The reaction was stirred for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The oil was purified by flash chromatography (SiO2, 1:2, EtOAc:hexanes)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)N(C(C1=C(C=C(C=C1)Br)OC(F)(F)F)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 8500 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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